molecular formula C18H18BrN7O B6461418 3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2549034-19-5

3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B6461418
CAS No.: 2549034-19-5
M. Wt: 428.3 g/mol
InChI Key: QVLZPSDBYGNSBR-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyridine core substituted with a bromine atom at the 3-position and a complex bicyclic system at the 5-position. The substituent includes:

  • An octahydropyrrolo[3,4-c]pyrrole scaffold, a saturated bicyclic amine that enhances conformational flexibility and solubility.
  • A carbonyl linker connecting the bicyclic amine to the pyridine, enabling hydrogen bonding with biological targets.

The bromine atom likely contributes to halogen bonding interactions in target binding, while the triazolo-pyridazine system may confer selectivity toward enzymes or receptors involved in signaling pathways.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN7O/c1-11-21-22-16-2-3-17(23-26(11)16)24-7-13-9-25(10-14(13)8-24)18(27)12-4-15(19)6-20-5-12/h2-6,13-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLZPSDBYGNSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential as a drug candidate.

Result of Action

Compounds with similar structures have been reported to exhibit significant cytotoxic activities against various cell lines. This suggests that this compound may also have potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its combination of a brominated pyridine, triazolo-pyridazine, and octahydropyrrolo-pyrrole. Below is a comparison with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridine 3-Bromo, 5-(triazolo-pyridazine-pyrrolo-pyrrole-carbonyl) Unknown (presumed kinase inhibition)
5c (8-(5-Bromopyrimidin-2-yl)-3,6,6-triphenyl-5,6,7,8-tetrahydro [1,2,4]triazolo[3,4-f][1,3,5]triazaphosphinin-6-ol) Pyrimidine + triazolo-triazaphosphinine 5-Bromopyrimidine, phosphorylated triazole Anticancer (in vitro)
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Pyrrolo[2,3-b]pyridine 3-Bromo, 5-amino Intermediate for kinase inhibitors
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic acid Piperidine + triazolo-pyridazine Carboxylic acid at C4 Kinase inhibitor scaffold
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Pyrrolo[2,3-b]pyridine Nicotinamide at C3, phenyl at C5 Anticancer (IC₅₀ = 1.2 µM against HeLa)

Key Observations

Bromine Substitution :

  • The target compound’s 3-bromo-pyridine differs from 5c’s bromopyrimidine and the brominated pyrrolo-pyridine in . Bromine’s electronegativity may enhance binding to hydrophobic pockets or mediate halogen bonding.

Triazolo-Pyridazine vs. Other Heterocycles :

  • The triazolo-pyridazine in the target compound is distinct from 5c’s triazolo-triazaphosphinine and 8a’s pyrrolo-pyridine . Triazolo-pyridazines are associated with kinase inhibition due to their planar, aromatic structure, which mimics ATP’s adenine .

Octahydropyrrolo-Pyrrole vs.

Carbonyl Linker :

  • The carbonyl group in the target compound may enhance hydrogen bonding compared to 8a’s amide linker , though this depends on the target’s active site.

Physicochemical Properties

  • The target compound’s molecular weight (~500–550 g/mol) and LogP (~3–4) likely exceed Lipinski’s limits, suggesting challenges in oral bioavailability. This contrasts with 8a (MW = 314.3 g/mol, LogP ~2.5), which is more drug-like .

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